6-(5-Bromo-2-methoxyphenyl)picolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-Bromo-2-methoxyphenyl)picolinaldehyde is an organic compound that belongs to the class of picolinaldehydes. This compound is characterized by the presence of a bromine atom, a methoxy group, and an aldehyde group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Bromo-2-methoxyphenyl)picolinaldehyde typically involves the bromination of 2-methoxyphenylpyridine followed by formylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a formylating agent such as dimethylformamide (DMF) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and formylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-(5-Bromo-2-methoxyphenyl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 6-(5-Bromo-2-methoxyphenyl)picolinic acid.
Reduction: 6-(5-Bromo-2-methoxyphenyl)picolinalcohol.
Substitution: Various substituted picolinaldehydes depending on the nucleophile used.
Scientific Research Applications
6-(5-Bromo-2-methoxyphenyl)picolinaldehyde is used in various scientific research applications, including:
Biology: In the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Potential use in drug discovery and development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(5-Bromo-2-methoxyphenyl)picolinaldehyde involves its interaction with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The bromine and methoxy groups may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-picolinaldehyde: Similar structure but lacks the methoxy group.
6-(2-Methoxyphenyl)picolinaldehyde: Similar structure but lacks the bromine atom.
6-(5-Bromo-2-hydroxyphenyl)picolinaldehyde: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
6-(5-Bromo-2-methoxyphenyl)picolinaldehyde is unique due to the presence of both bromine and methoxy groups, which can influence its reactivity and binding properties. These functional groups can enhance the compound’s solubility, stability, and specificity in various chemical and biological applications .
Properties
Molecular Formula |
C13H10BrNO2 |
---|---|
Molecular Weight |
292.13 g/mol |
IUPAC Name |
6-(5-bromo-2-methoxyphenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C13H10BrNO2/c1-17-13-6-5-9(14)7-11(13)12-4-2-3-10(8-16)15-12/h2-8H,1H3 |
InChI Key |
MQCQSXYJHXDNQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2=CC=CC(=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.